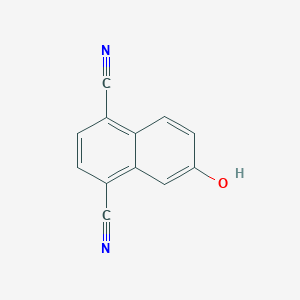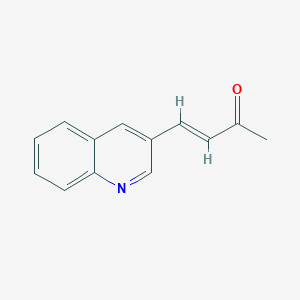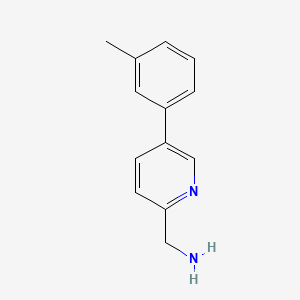
(5-(m-Tolyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(m-Tolyl)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a methanamine group attached to the second position of the pyridine ring and a methyl-substituted phenyl group (m-tolyl) at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine typically begins with commercially available starting materials such as 2-bromopyridine and m-toluidine.
Step 1 - Formation of Intermediate: The first step involves the coupling of 2-bromopyridine with m-toluidine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form (5-(m-Tolyl)pyridin-2-yl)amine.
Step 2 - Introduction of Methanamine Group: The intermediate (5-(m-Tolyl)pyridin-2-yl)amine is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(m-Tolyl)pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry:
Ligand Synthesis: (5-(m-Tolyl)pyridin-2-yl)methanamine is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science: this compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with active site residues, while the pyridine and m-tolyl groups contribute to hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
(5-Phenylpyridin-2-yl)methanamine: Similar structure but with a phenyl group instead of an m-tolyl group.
(5-(p-Tolyl)pyridin-2-yl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(5-(o-Tolyl)pyridin-2-yl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness: (5-(m-Tolyl)pyridin-2-yl)methanamine is unique due to the specific positioning of the m-tolyl group, which influences its electronic properties and reactivity. This positioning can affect the compound’s binding affinity and selectivity in biological systems, as well as its performance in catalytic applications.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[5-(3-methylphenyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-7,9H,8,14H2,1H3 |
InChI Key |
RKTGEICLPOWGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


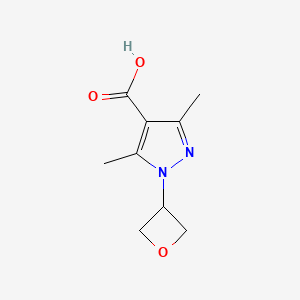
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

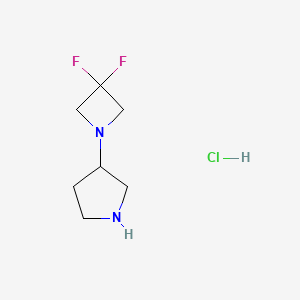
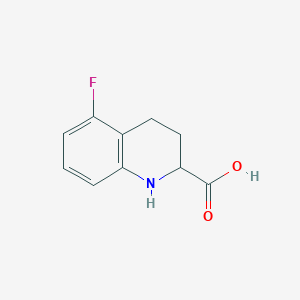

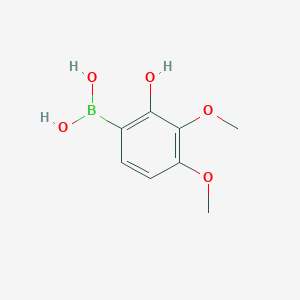
![2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11902391.png)
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)

